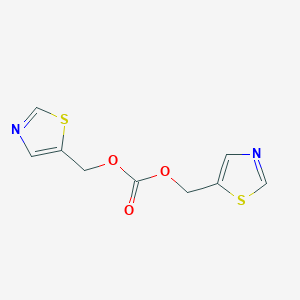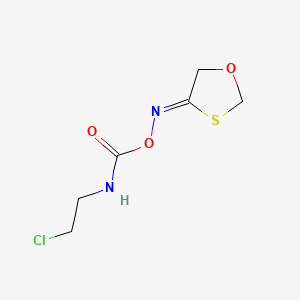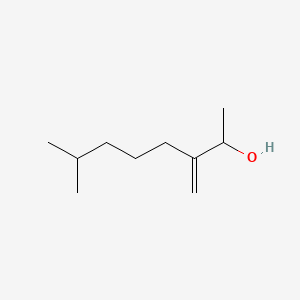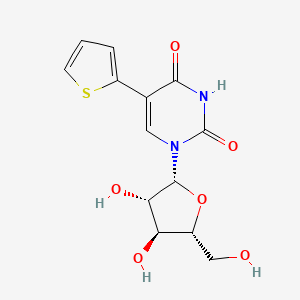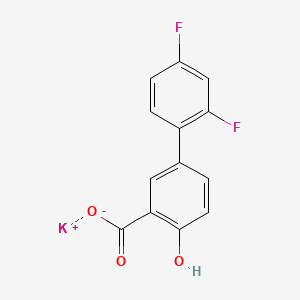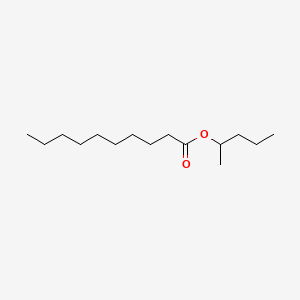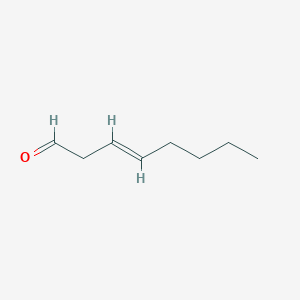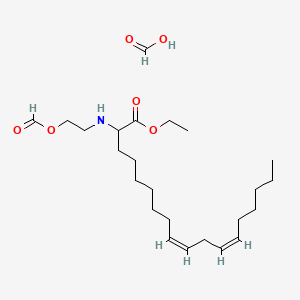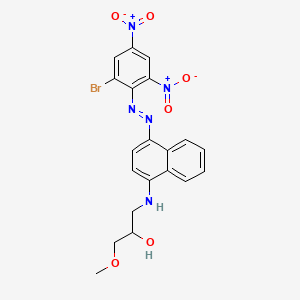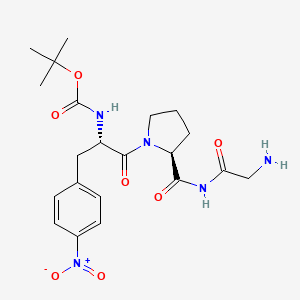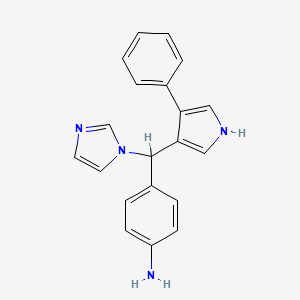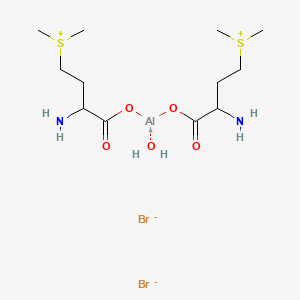
Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide is a complex chemical compound with the molecular formula C12H27AlN2O5S2·2Br. This compound is known for its unique structure, which includes aluminium coordinated with sulphonium and carboxylate groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide typically involves the reaction of aluminium salts with 3-amino-3-carboxypropyl dimethylsulphonium bromide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as filtration, drying, and packaging to ensure the purity and stability of the final product. Quality control measures are implemented to maintain consistency and meet regulatory standards .
化学反応の分析
Types of Reactions
Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminium.
Reduction: Reduction reactions can alter the oxidation state of aluminium, affecting the overall structure of the compound.
Substitution: The sulphonium and carboxylate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminium oxides, while substitution reactions can yield derivatives with different functional groups .
科学的研究の応用
Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination chemistry and complex formation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a potential treatment for certain diseases.
作用機序
The mechanism of action of Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide involves its interaction with molecular targets through coordination bonds. The aluminium center can coordinate with various ligands, affecting the compound’s reactivity and stability. The sulphonium and carboxylate groups play a crucial role in these interactions, influencing the compound’s overall behavior in different environments.
類似化合物との比較
Similar Compounds
- Bis((2-amino-4-dimethylsulfoniobutanoyl)oxy)aluminium dibromide
- Aluminium tris(acetylacetonate)
- Aluminium chloride hexahydrate
Uniqueness
Compared to similar compounds, Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide stands out due to its unique combination of sulphonium and carboxylate groups. This combination provides distinct reactivity and stability, making it suitable for specific applications in research and industry .
特性
CAS番号 |
57874-19-8 |
|---|---|
分子式 |
C12H28AlBr2N2O5S2 |
分子量 |
531.3 g/mol |
InChI |
InChI=1S/2C6H13NO2S.Al.2BrH.H2O/c2*1-10(2)4-3-5(7)6(8)9;;;;/h2*5H,3-4,7H2,1-2H3;;2*1H;1H2/q;;+2;;;/p-2 |
InChIキー |
CQWGHDAZUAOXIZ-UHFFFAOYSA-L |
正規SMILES |
C[S+](C)CCC(C(=O)O[Al]OC(=O)C(CC[S+](C)C)N)N.O.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


